molecular formula C16H17NO2 B11857411 Phenyl-phenylamino-acetic acid ethyl ester CAS No. 5634-58-2

Phenyl-phenylamino-acetic acid ethyl ester

Katalognummer: B11857411
CAS-Nummer: 5634-58-2
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: HQRDTQDUUUEGHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl-phenylamino-acetic acid ethyl ester, also known as Ethyl 2-phenyl-2-(phenylamino)acetate, is an organic compound with the molecular formula C16H17NO2. This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and flavorings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenyl-phenylamino-acetic acid ethyl ester can be synthesized through the esterification reaction between phenyl-phenylamino-acetic acid and ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

Phenyl-phenylamino-acetic acid+EthanolH2SO4Phenyl-phenylamino-acetic acid ethyl ester+Water\text{Phenyl-phenylamino-acetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Phenyl-phenylamino-acetic acid+EthanolH2​SO4​​Phenyl-phenylamino-acetic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more advanced techniques, such as continuous flow reactors, to optimize yield and efficiency. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl-phenylamino-acetic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield phenyl-phenylamino-acetic acid and ethanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phenyl-phenylamino-acetic acid ethyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of phenyl-phenylamino-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active phenyl-phenylamino-acetic acid, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenyl-phenylamino-acetic acid ethyl ester is unique due to its specific structure, which combines phenyl and phenylamino groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

5634-58-2

Molekularformel

C16H17NO2

Molekulargewicht

255.31 g/mol

IUPAC-Name

ethyl 2-anilino-2-phenylacetate

InChI

InChI=1S/C16H17NO2/c1-2-19-16(18)15(13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15,17H,2H2,1H3

InChI-Schlüssel

HQRDTQDUUUEGHZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.